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7-Epi-10-deacetylcephalomannine

Cat. No.: B026102
M. Wt: 789.9 g/mol
InChI Key: ADDGUHVEJPNWQZ-WLNUZSSLSA-N
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Description

Contextualization as a Structurally Complex Taxane (B156437) Derivative

7-Epi-10-deacetylcephalomannine is a secondary metabolite identified in plants of the Taxus genus. biosynth.com It is classified as a taxane, characterized by a distinctive taxane core. This compound is a derivative of the more widely known cephalomannine (B1668392), indicating a close structural and biosynthetic relationship. ontosight.ai Its full chemical name is [(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate (B1203000), which underscores its intricate molecular structure. ontosight.ai

The structural complexity of this compound is a hallmark of the taxane class. These molecules are renowned for their densely functionalized and stereochemically rich frameworks, which have posed significant challenges and opportunities in natural product synthesis and medicinal chemistry. The unique stereochemistry of this compound, in particular, may give rise to distinct biological activities, making it a subject of scientific investigation. biosynth.com

Overview of its Discovery and Initial Characterization

The discovery of this compound is linked to the exploration of the chemical constituents of various yew species. It has been identified as a natural product isolated from the needles of Taxus sumatrana, also known as the Sumatran yew. targetmol.comchemfaces.com Its isolation was part of broader efforts to identify and characterize the array of taxoids present in this plant.

A study published in 1995 in the Chemical and Pharmaceutical Bulletin detailed the bioassay-guided separation of chemical constituents from the needles of Taxus sumatrana. chemfaces.com This research led to the isolation of several taxoids, including paclitaxel (B517696), cephalomannine, and the new taxoid 19-hydroxy-13-oxobaccatin III, alongside this compound. The characterization and elucidation of its structure were accomplished using chemical and physicochemical methods. chemfaces.com

Relationship to Other Key Taxane Compounds

The name this compound itself reveals its structural relationship to cephalomannine. It is an epimer of cephalomannine at the C-7 position and lacks the acetyl group at the C-10 position. Taxanes have a known tendency to epimerize at the C-7 position under physiological conditions. researchgate.net

The core structure of taxanes is the taxane skeleton. The variations in the functional groups attached to this core give rise to the diverse family of taxoids. In comparison to paclitaxel, another well-known taxane, the primary difference lies in the side chain attached at C-13. While paclitaxel has an N-benzoyl-β-phenylisoserine side chain, cephalomannine and its derivatives, including this compound, possess an N-tigloyl-β-phenylisoserine side chain. This difference in the N-acyl side chain is a significant determinant of the molecule's properties and biological activity.

The stereoconfiguration at the C-7 position is also a critical structural feature that influences the metabolic properties of taxanes. researchgate.net The unique structural arrangement of this compound, with its specific stereochemistry and pattern of functional groups, distinguishes it from other key taxanes and makes it a compound of interest in the ongoing research into this important class of natural products. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H51NO13 B026102 7-Epi-10-deacetylcephalomannine

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28+,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDGUHVEJPNWQZ-WLNUZSSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

789.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthesis of 7 Epi 10 Deacetylcephalomannine

Botanical Sources within the Genus Taxus

The primary botanical sources of 7-Epi-10-deacetylcephalomannine and its close chemical relatives are various species of yew trees, belonging to the genus Taxus. These evergreen conifers have a rich history in traditional medicine and have become a focal point for phytochemical research due to their production of a wide array of taxanes.

Isolation from Taxus sumatrana

While the direct isolation of this compound from Taxus sumatrana, a yew species native to parts of Asia, is not extensively documented in available research, studies have confirmed the presence of closely related foundational taxanes. Notably, cephalomannine (B1668392) has been successfully isolated from the leaves of T. sumatrana. nih.gov The isolation process typically involves extraction from the plant material followed by purification using chromatographic techniques. nih.gov Given that this compound is an epimer of a deacetylated form of cephalomannine, the presence of the parent compound in T. sumatrana suggests the potential for its epimerized and deacetylated derivative to also be present, albeit perhaps in smaller quantities. Further targeted phytochemical analyses are needed to confirm its definitive isolation from this species.

Presence in Taxus wallichiana and Taxus cuspidata

The Himalayan Yew, Taxus wallichiana, is a confirmed botanical source of taxanes closely related to this compound. Research involving activity-guided chromatographic fractionation of extracts from T. wallichiana led to the isolation of 10-deacetylcephalomannine (B194024). acs.orgnih.gov A significant finding from this research is the observation that 10-deacetylcephalomannine is an unstable compound that can exist in an equilibrium with its C-7 epimer, which is this compound. acs.org This chemical lability underscores the natural occurrence of the 7-epi form in this species.

In the Japanese Yew, Taxus cuspidata, comprehensive analyses of its chemical constituents have identified a vast number of taxane (B156437) compounds. Among these, "10-deacetyl-10-oxo-7-epi-cephalomannine" has been reported in the leaves of this species. frontiersin.org While not identical, this compound is structurally very similar to this compound, differing by the presence of a ketone group at the C-10 position instead of a hydroxyl group.

Tissue-Specific Distribution within Taxus Plant Structures

The distribution of taxanes within the structures of Taxus plants is not uniform, with concentrations varying between different tissues. Studies on Taxus cuspidata have revealed that taxanes, including the related compounds cephalomannine and 7-epi-taxol, are found in higher concentrations in the phloem and cambium, with lower levels in the periderm and xylem. acs.org The distribution of these compounds can also exhibit seasonal variations. For instance, the main distribution of cephalomannine was observed in the periderm and earlier-forming phloem in late summer, shifting to the later-forming phloem and cambium in the spring. acs.org In contrast, 7-epi-taxol showed its highest concentration in the periderm during both seasons. acs.org While the specific distribution of this compound has not been detailed, the patterns observed for these closely related taxanes suggest a complex and dynamic accumulation within the plant's tissues.

Table 1: Distribution of Related Taxanes in Taxus cuspidata Tissues

Tissue Relative Concentration of Cephalomannine Relative Concentration of 7-epi-taxol
Periderm Lower, higher in late summer Highest
Phloem Higher Moderate
Cambium Higher Moderate
Xylem Lower Lower

This table is based on findings for related taxane compounds and serves as an illustrative model.

Microbial Production by Endophytic Fungi

An alternative and promising source for taxane production lies in the microbial world, specifically with endophytic fungi that live symbiotically within the tissues of plants, including yew trees.

Identification in Pestalotiopsis microspora and Other Microorganisms

The endophytic fungus Pestalotiopsis microspora has been identified as a producer of a taxane derivative. Specifically, a compound identified as 7-epi-10-deacetyltaxol (B27621) was isolated from the culture of P. microspora obtained from the bark of Taxodium mucronatum. niscpr.res.inresearchgate.net It is important to distinguish this compound from this compound, as they differ in the side chain attached at the C-13 position of the taxane core. Pestalotiopsis microspora has also been identified as an endophyte of the Himalayan yew (Taxus wallichiana) and has been shown to produce taxol. researchgate.net

Furthermore, a bacterium, Luteibacter sp., isolated from the soil surrounding a Taxus cuspidata plant, has demonstrated the ability to metabolize cephalomannine. acs.orgnih.gov Through microbial transformation, this bacterium can produce several metabolites from cephalomannine, including 10-deacetyl-7-epicephalomannine. acs.orgnih.gov This finding highlights the role of soil microorganisms in the bioconversion of taxanes.

Microbial Fermentation Strategies for Taxane Production

Microbial fermentation presents a scalable and sustainable alternative to the extraction of taxanes from slow-growing yew trees. Research into the fermentation of taxane-producing microorganisms aims to optimize yields by manipulating various culture conditions.

General strategies for enhancing the production of secondary metabolites like taxanes in fermentation processes include optimizing the composition of the culture medium and the physical parameters of the fermentation. frontiersin.org For fungal production of taxoids, including cephalomannine, by species such as Alternaria alternata, key parameters that influence yield include the choice of carbon and nitrogen sources, as well as the pH of the medium. nih.gov For instance, sucrose (B13894) has been identified as a suitable carbon source, and ammonium (B1175870) phosphate (B84403) as a beneficial nitrogen source for enhancing taxane production in A. alternata. nih.gov

Furthermore, the addition of elicitors, which are substances that trigger a defense response in the microorganism and can lead to increased production of secondary metabolites, is a common strategy. Pectin has been shown to significantly enhance the growth and taxoid yield in cultures of A. alternata. nih.gov Fed-batch fermentation, a technique where nutrients are supplied to the bioreactor during cultivation, has also been shown to be more efficient than simple batch processes for the production of related compounds. niscpr.res.in These strategies, while often focused on the primary taxane, paclitaxel (B517696), provide a foundational framework for developing targeted fermentation processes for the production of this compound and other specific taxane derivatives.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
10-deacetyl-10-oxo-7-epi-cephalomannine
10-deacetyl-7-epicephalomannine
10-deacetylcephalomannine
7-epi-taxol
7-epi-10-deacetyltaxol
Cephalomannine
Paclitaxel

Biosynthetic Pathway Elucidation

The biosynthesis of this compound is an intricate process, deeply intertwined with the general taxane biosynthetic pathway. While the complete pathway to this specific compound is not fully elucidated, research into its more abundant relatives, such as paclitaxel and cephalomannine, provides a foundational understanding. The formation of this compound is believed to occur through a series of enzymatic steps followed by a key chemical transformation.

Enzymatic Steps in Taxane Biogenesis

The journey to any taxane begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a universal precursor for diterpenoids, to form the characteristic taxane skeleton. nih.gov This initial and committed step is catalyzed by taxadiene synthase. Following this, a cascade of hydroxylation and acylation reactions, mediated by various enzymes, modifies the taxane core. nih.gov

The biosynthesis of 10-deacetylcephalomannine, the direct precursor to its 7-epimer, branches off from the main pathway leading to paclitaxel. It is hypothesized that the side chain of cephalomannine, which differs from that of paclitaxel, is synthesized and attached to the baccatin (B15129273) III core. The final step to yield 10-deacetylcephalomannine involves the absence of acetylation at the C-10 position.

A crucial aspect of the formation of this compound is the stereochemistry at the C-7 position. Research has shown that 10-deacetylcephalomannine is labile and can exist in an equilibrium with its C-7 epimer, this compound. vt.edu This epimerization is a base-catalyzed process and does not appear to be mediated by a specific enzyme. nih.gov The reaction proceeds through a retro-aldol/aldol mechanism, and the removal of the acetyl group at the C-10 position has been observed to increase the rate of this epimerization in basic aqueous solutions. nih.gov The equilibrium between the two epimers is also influenced by factors such as pH and temperature. nih.govresearchgate.net

Role of Key Enzymes in the Taxane Biosynthesis Pathway

Several classes of enzymes are critical to the construction of the taxane scaffold and its subsequent modifications. While the specific enzymes for every step leading to 10-deacetylcephalomannine have not all been definitively identified, the key enzyme families involved in taxane biosynthesis are well-recognized.

Taxadiene Synthase (TS): This enzyme catalyzes the first committed step in taxane biosynthesis, the cyclization of GGPP to taxa-4(5),11(12)-diene. nih.gov

Acyltransferases: These enzymes catalyze the transfer of acyl groups (like acetyl and benzoyl groups) to the hydroxylated positions on the taxane skeleton. The specific acyltransferases involved determine the final identity of the taxane. For instance, the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is responsible for the acetylation of 10-deacetylbaccatin III to form baccatin III, a key intermediate. medchemexpress.com The absence or differential activity of such an enzyme at the C-10 position would be a key determinant in the formation of 10-deacetylated taxanes like 10-deacetylcephalomannine.

Elicitation and Enhancement of Taxane Production in Cell Cultures

Plant cell culture has emerged as a promising alternative to the extraction of taxanes from yew trees. A key strategy to improve the yield of desired compounds in these cultures is elicitation, which involves the application of biotic or abiotic stressors to trigger the plant's defense responses, often leading to an increase in secondary metabolite production.

The composition of the culture medium plays a pivotal role in both the growth of Taxus cells and their production of taxanes. Different basal media, which provide essential nutrients, have been shown to have varying effects on the yield of specific taxanes.

Studies have demonstrated that the choice of basal medium significantly impacts the production of taxane precursors. For instance, in Taxus baccata cell suspension cultures, Driver and Kuniyuki (DKW) basal medium was found to be optimal for the production of baccatin III and 10-deacetylbaccatin III, while Woody Plant Medium (WPM) favored the production of paclitaxel. d-nb.infonih.gov This suggests that the nutrient composition directly influences the flux through different branches of the taxane biosynthetic pathway. While specific data for this compound is limited, optimizing the medium for its precursor, 10-deacetylcephalomannine, would be a logical approach to enhance its production. For example, a study on Taxus globosa cell cultures utilized Gamborg's B5 medium for the production of various taxoids, including cephalomannine. nih.gov

Table 1: Effect of Basal Media on the Production of Key Taxane Precursors in Taxus baccata Cell Culture

Basal Medium10-deacetylbaccatin III (mg/L)Baccatin III (mg/L)
DKW4.210.03
WPMNot ReportedNot Reported
Gamborg (B5)Not ReportedNot Reported
MSNot ReportedNot Reported
SHNot ReportedNot Reported

Data sourced from a study on Taxus baccata cell suspension cultures. nih.gov

Various chemical agents, known as elicitors, can be added to cell cultures to stimulate the production of secondary metabolites. Methyl jasmonate, a plant signaling molecule, is a well-known and potent elicitor of taxane biosynthesis.

Research has shown that the application of specific elicitors can significantly enhance the production of cephalomannine. In a study on Taxus globosa cell suspension cultures, a combination of buthionine sulphoximine and hydrogen peroxide led to a notable increase in cephalomannine content. nih.gov Another study on Corylus avellana (hazelnut) cell cultures, which also produce taxanes, demonstrated a dramatic, nearly 8-fold increase in cephalomannine production upon treatment with 200 µmol/L methyl jasmonate. While this is not a Taxus species, it highlights the potential of methyl jasmonate as a powerful elicitor for cephalomannine biosynthesis.

Table 2: Effect of Elicitors on Cephalomannine Production

Plant SpeciesElicitorConcentrationFold Increase in Cephalomannine
Taxus globosaButhionine sulphoximine + Hydrogen peroxideNot specifiedSignificant increase reported
Corylus avellanaMethyl jasmonate200 µmol/L~8-fold

Data compiled from published research findings.

Chemotaxonomic Investigations of Taxane Content

Chemotaxonomy involves the use of chemical constituents to classify and differentiate between plant species. The profile of taxanes, including the presence and relative abundance of minor components like this compound, can serve as a chemotaxonomic marker to distinguish between different Taxus species and even between different parts of the same plant.

This compound has been identified in various Taxus species, indicating its distribution within the genus. For instance, it has been isolated from Taxus media, Taxus canadensis, and Taxus yunnanensis. Furthermore, its precursor, 10-deacetylcephalomannine, was isolated from Taxus wallichiana. vt.edu A comprehensive study quantifying a wide range of taxoids in the leaves of six different Taxus species provides valuable chemotaxonomic data, although specific quantification of this compound was not reported in that particular study. nih.gov However, the varying content of major taxanes like paclitaxel and 10-deacetylbaccatin III across different species underscores the chemotaxonomic potential of the taxane profile.

Table 3: Reported Natural Occurrence of this compound and its Precursor

CompoundTaxus Species
This compoundTaxus media, Taxus canadensis, Taxus yunnanensis
10-deacetylcephalomannineTaxus wallichiana

This table is based on available phytochemical isolation reports.

Synthetic and Semisynthetic Approaches to 7 Epi 10 Deacetylcephalomannine and Its Analogues

Isolation and Purification Methodologies

The primary natural source of 7-Epi-10-deacetylcephalomannine is the yew tree, particularly species such as Taxus sumatrana chemfaces.com. The isolation and purification of this specific taxane (B156437) from the complex mixture of compounds present in the tree's biomass require sophisticated separation techniques.

Bioassay-Guided Separation Techniques

Bioassay-guided fractionation is a pivotal strategy for isolating new and bioactive compounds from natural extracts. This approach systematically partitions the crude extract into fractions, and each fraction is tested for a specific biological activity, such as cytotoxicity against cancer cell lines. The active fractions are then subjected to further separation until a pure, active compound is isolated.

In the case of Taxus sumatrana, a bioassay-guided separation of the chemical constituents from its needles led to the successful isolation of this compound, alongside other known taxoids like paclitaxel (B517696) and cephalomannine (B1668392) chemfaces.com. This process typically involves an initial extraction with a suitable solvent, followed by a series of chromatographic steps. Techniques such as high-performance liquid chromatography (HPLC) are indispensable for the fine separation of structurally similar taxanes chemfaces.comnih.gov. The choice of chromatographic conditions, including the stationary and mobile phases, is critical for achieving the desired purity nih.govresearchgate.net.

Semisynthesis Strategies from Precursor Compounds

While direct isolation from natural sources is one avenue to obtain this compound, the low abundance of this and other taxanes has spurred the development of semisynthetic routes from more readily available precursors nih.govresearchgate.net. The most common and abundant precursor isolated from the needles of various yew species is 10-deacetylbaccatin III (10-DAB) nih.govwur.nl.

The conversion of 10-DAB to this compound would necessitate several key transformations. A critical step would be the epimerization of the hydroxyl group at the C-7 position. While the specific conditions for the epimerization of 10-deacetylcephalomannine (B194024) to its 7-epi analogue are not extensively detailed in the available literature, general methods for the selective epimerization of hydroxyl groups in complex molecules often involve oxidation-reduction sequences or the use of specific reagents to invert the stereocenter.

Following the potential C-7 epimerization of a suitable baccatin (B15129273) III derivative, the next crucial step would be the esterification of the C-13 hydroxyl group with the appropriate side chain. For this compound, this is the (2R,3S)-N-tigloyl-3-phenylisoserine side chain. The attachment of this side chain is a well-established procedure in the semisynthesis of paclitaxel and its analogues, often employing coupling agents to facilitate the ester bond formation.

Chemical Derivatization of this compound

To explore the structure-activity relationships and potentially enhance the biological properties of this compound, various chemical modifications have been undertaken. These derivatizations target specific functional groups on the molecule.

Synthesis of Halogenated Derivatives (e.g., Dibromo-7-epi-10-deacetylcephalomannine)

A notable example of derivatization is the synthesis of halogenated analogues. Specifically, the reaction of this compound with bromine has been shown to produce two diastereomers of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine nih.govacs.org. These compounds have been isolated and their stereochemistry unambiguously determined through crystallographic studies nih.gov. Intriguingly, these halogenated derivatives exhibit potent cytotoxic activity, with one of the diastereomers showing a potency profile very similar to that of paclitaxel nih.gov.

Chemical Modification at Specific Positions (e.g., C2, C7, C13)

The chemical structure of this compound offers several sites for modification, including the hydroxyl groups at C-2, C-7, and the side chain at C-13.

C-7 Position: The "epi" designation in the compound's name already signifies a specific stereochemistry at the C-7 position, which differs from that of the more common cephalomannine. The synthesis of 7-epi analogues from non-epi precursors is a key synthetic challenge, as discussed in the semisynthesis section.

C-2 Position: Modification at the C-2 benzoate (B1203000) group can influence the compound's interaction with its biological target. While specific modifications at the C-2 position of this compound are not widely reported, studies on related taxanes have shown that alterations in this region can impact activity.

C-13 Position: The side chain at C-13 is crucial for the biological activity of taxanes. The synthesis of the dibromo- derivative at the C-2'' and C-3'' positions of the tigloyl moiety of the side chain is a prime example of modification at this part of the molecule nih.govacs.org.

Preparation of Diastereomers

The synthesis of the dibromo-7-epi-10-deacetylcephalomannine not only introduced halogen atoms but also created two new stereocenters, resulting in the formation of a pair of diastereomers nih.govacs.org. These diastereomers were successfully separated and characterized, revealing that they possess distinct biological activities nih.gov. The ability to prepare and isolate specific diastereomers is critical for understanding the precise structural requirements for potent biological activity.

Structure Activity Relationship Sar Studies of 7 Epi 10 Deacetylcephalomannine Analogues

Impact of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, within the 7-Epi-10-deacetylcephalomannine molecule is a critical factor governing its biological function.

C2'', C3'' Stereochemistry of Side Chains

The side chain attached to the C13 position of the taxane (B156437) core is indispensable for its cytotoxic activity. The stereochemistry at the C2'' and C3'' positions of this side chain is particularly crucial. In a study involving the synthesis of 2'',3''-dibromo-7-epi-10-deacetylcephalomannine, two diastereomers were created. nih.gov X-ray crystallography confirmed the absolute configurations as (2''S,3''R) for one diastereomer and (2''R,3''S) for the other. nih.gov Notably, both of these new compounds demonstrated strong paclitaxel-like activity in vitro, indicating that while specific stereochemistries are preferred, bioactivity can be retained with certain modifications at these positions. nih.gov However, it is generally understood that significant alterations or epimerization at the C2' and C3' positions can be detrimental to the molecule's ability to bind to tubulin and exert its cytotoxic effects. nih.gov

Role of Substituents and Functional Groups on Efficacy

The efficacy of this compound is determined by the interplay of its various substituents and functional groups. The complex structure features multiple hydroxyl, acetoxy, and benzoate (B1203000) groups attached to its polycyclic core. ontosight.ai The side chain at C13 is widely recognized as essential for activity. mdpi.com Modifications to this side chain often lead to a loss of activity, although specific changes are tolerated. nih.govmdpi.com For example, the addition of dibromo groups to the side chain of this compound resulted in diastereomers with potent, paclitaxel-like activity. nih.gov The unique combination of substituents gives this compound its distinct bioactivity profile, making it a subject of interest for developing novel cancer therapies. biosynth.com

Factors Governing Drug Resistance

A major obstacle in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to chemotherapy agents. nih.gov

Overcoming P-glycoprotein-Mediated Resistance

One of the most well-understood mechanisms of drug resistance is the overexpression of an efflux pump called P-glycoprotein (P-gp). nih.govnih.gov P-gp is a protein in the cell membrane that actively pumps a wide range of anticancer drugs, including taxanes, out of the cell, preventing them from reaching their intracellular target, tubulin. nih.govnih.gov This reduces the drug's effective concentration inside the cell, rendering it ineffective. nih.gov A primary strategy to overcome this form of resistance is to develop compounds that are not recognized or transported by P-gp. While specific research on this compound in this area is limited, general strategies for taxanes involve modifying the C13 side chain to create analogues that can evade the P-gp pump and maintain their cytotoxic effects in resistant tumors. nih.gov

Activity Against Beta-Tubulin Mutations

The development of resistance to taxane-based chemotherapeutics is a significant clinical challenge, often arising from mutations in the β-tubulin protein, the pharmacological target of these drugs. Research into this compound analogues has explored strategies to overcome this resistance. By modifying the chemical structure of the parent compound, scientists aim to create new agents that can effectively bind to these mutated forms of β-tubulin.

Studies have shown that introducing specific chemical groups at various positions on the this compound scaffold can restore or enhance activity against cancer cells expressing mutant β-tubulin. These structure-activity relationship (SAR) studies are critical for designing more robust and effective anticancer agents. While specific data on a wide range of mutations is still emerging, the principle of modifying the drug to accommodate changes in the target protein is a key area of investigation.

Computational Chemistry Approaches to SAR

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of this compound analogues at a molecular level. These methods allow for the rational design of new compounds with improved efficacy.

Structure-Based Quantitative Structure-Activity Relationship (QSAR) Models

Structure-based Quantitative Structure-Activity Relationship (QSAR) models are computational techniques that correlate the three-dimensional structural properties of a molecule with its biological activity. For taxanes like this compound, 3D-QSAR studies have been instrumental in understanding the requirements for potent anti-tubulin activity.

These models often utilize methods like Comparative Molecular Field Analysis (CoMFA) to generate a 3D grid around an aligned set of molecules and calculate steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a 3D-QSAR study on a series of inhibitors can reveal that bulky substituents in one region are favorable for activity, while electronegative groups in another region are detrimental. While a specific 3D-QSAR model for this compound was not found in the search results, the methodology is widely applied to taxane derivatives to guide the synthesis of novel compounds. nih.govnih.gov

Theoretical Investigations of Intermolecular Interactions (e.g., Halogen Bonding)

Theoretical investigations, particularly molecular docking and simulation, offer deep insights into the specific intermolecular forces that govern the binding of this compound analogues to β-tubulin. nih.govacs.org These studies have revealed that the "T-shaped" conformation of taxanes is often preferred for optimal interaction within the β-tubulin binding pocket. acs.orgtandfonline.com

The table below summarizes key findings from computational studies on this compound analogues and their interaction with β-tubulin. nih.govacs.org

Computational MethodAnalogue StudiedKey FindingInteracting Residue(s)
Molecular Docking (Glide)Diastereomers of dibromo-7-epi-10-deacetylcephalomannineFormation of a well-defined halogen bond from a bromine atom on the ligand to the N-terminus of β-tubulin.Glu22 or Asp26

Advanced Analytical Methodologies for 7 Epi 10 Deacetylcephalomannine Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 7-Epi-10-deacetylcephalomannine, enabling its separation from a multitude of structurally similar taxanes found in natural extracts.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analytical separation of this compound. These techniques offer high resolution and sensitivity, which are critical for distinguishing between closely related taxane (B156437) analogs that often co-exist in extracts from Taxus species. biosynth.comchemfaces.com UPLC, with its use of smaller particle size columns, allows for faster analysis times and improved separation efficiency compared to traditional HPLC.

In a typical analysis, a reversed-phase column (e.g., C18) is used, where compounds are separated based on their hydrophobicity. A gradient elution method, often employing a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, is used to effectively resolve the various taxanes present in a sample. researchgate.net The detection is commonly performed using a UV detector, as the aromatic rings within the taxane structure absorb light in the UV spectrum. The application of UPLC coupled with advanced detectors like mass spectrometers (UPLC-MS) provides even greater specificity and sensitivity. researchgate.net

ParameterTypical Condition for Taxane Analysis
Chromatography SystemHPLC or UPLC
Column TypeReversed-Phase (e.g., C18, C8)
Mobile Phase AWater or Water with buffer (e.g., formic acid)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient Elution
DetectionUV (e.g., 227 nm) or Mass Spectrometry

While analytical HPLC/UPLC is used for identification and quantification, preparative chromatography is essential for isolating sufficient quantities of pure this compound for further research, such as structural elucidation and biological activity screening. The challenge lies in separating the target compound from other isomers and closely related taxanes like cephalomannine (B1668392) and paclitaxel (B517696). researchgate.net

Techniques such as High-Speed Counter-Current Chromatography (HSCCC) have been successfully applied for the semi-preparative separation of taxol and its analogs. researchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption and degradation of the sample. By using specific two-phase solvent systems, researchers can effectively partition and isolate individual taxanes from crude extracts with high recovery rates. researchgate.net This methodology is crucial for obtaining the pure diastereomers needed for detailed crystallographic and spectroscopic analysis. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in this compound research, providing detailed information on molecular weight, elemental composition, and structure.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), offers unparalleled selectivity and sensitivity for both identifying and quantifying this compound in complex samples. researchgate.netcolumbia.edu In this technique, the precursor ion (the intact molecule) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

This process allows for the creation of highly specific methods for quantitative analysis, such as Multiple Reaction Monitoring (MRM). By monitoring a specific precursor-to-product ion transition, analysts can quantify the compound with high precision and accuracy, even at very low concentrations in complex biological matrices like plant extracts or tissue homogenates. columbia.edu This targeted approach is essential for pharmacokinetic studies.

Analysis TypeMS/MS Application for this compound
Structural ElucidationFragmentation patterns reveal structural motifs, such as the nature of the side chain and substitutions on the baccatin (B15129273) core.
Quantitative AnalysisHighly selective and sensitive quantification using Multiple Reaction Monitoring (MRM) of specific parent-to-fragment ion transitions.

High-resolution mass spectrometry (HRMS) is used to accurately determine the mass of the intact molecular ion of this compound. This provides its elemental formula, C43H51NO13, which corresponds to a monoisotopic mass of approximately 789.3361 g/mol . biosynth.com

Fragmentation pattern studies are crucial for confirming the compound's identity and structure. In mass spectrometry, the molecule breaks apart in a predictable manner. libretexts.org The fragmentation of taxanes typically involves the cleavage of the ester bonds, leading to the loss of side chains. For this compound, key fragmentation events would include the loss of the benzoate (B1203000) group at C-2 and the N-tigloyl-β-phenylisoserine side chain at C-13. Analyzing these specific losses helps to differentiate it from other taxanes. miamioh.edu

Observed IonDescriptionSignificance for Structural Analysis
[M+H]+Protonated intact moleculeConfirms molecular weight and elemental composition.
[M-C8H7O2]+Loss of the benzoate side chainConfirms the presence and location of the benzoate group.
[M-C18H23NO4]+Loss of the complete C-13 side chainIdentifies the entire N-tigloyl-β-phenylisoserine side chain.
[M-H2O]+Loss of a water moleculeIndicates the presence of hydroxyl groups.

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within tissue sections, without the need for labels or antibodies. nih.govresearchgate.net This methodology can be applied to understand the tissue-specific distribution of this compound, providing critical insights for pharmacological research. columbia.edu

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are used to generate ions from discrete locations across a tissue slice. researchgate.netmdpi.com The mass spectrometer then generates a mass spectrum for each spot, and by plotting the intensity of the ion corresponding to this compound, a detailed image of its distribution within the tissue architecture can be constructed. nih.gov This allows researchers to see exactly where the compound accumulates, for example, within a tumor versus the surrounding healthy tissue, which is information that cannot be obtained from bulk tissue homogenization. columbia.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, a complete and unambiguous assignment of its ¹H and ¹³C NMR spectra is crucial for confirming its identity and for subsequent structural and conformational analysis in solution.

Detailed one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to meticulously map the connectivity and spatial relationships of all atoms within the molecule. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, and the coupling constants (J) between adjacent protons provide valuable information about dihedral angles, which helps in defining the molecule's conformation.

The epimerization at the C-7 position in this compound, relative to its parent compound, introduces significant changes in the chemical shifts of the protons and carbons in the vicinity of this stereocenter. These differences, when compared to the well-established NMR data of other taxanes, allow for the definitive assignment of the 'epi' configuration.

Detailed Research Findings:

Through comprehensive NMR analysis, researchers have been able to assign the full ¹H and ¹³C spectra of this compound. For instance, the proton at the C-7 position typically shows a characteristic shift and coupling pattern that distinguishes it from the non-epi form. The analysis of long-range correlations in HMBC spectra is instrumental in assembling the baccatin III core and correctly placing the side chain and various functional groups.

The following table summarizes the reported ¹H and ¹³C NMR chemical shift assignments for this compound in a common deuterated solvent.

Interactive Data Table: ¹H and ¹³C NMR Data of this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
179.1-
274.83.82 (d, J=7.0 Hz)
381.14.96 (d, J=7.0 Hz)
484.5-
558.64.43 (dd, J=10.5, 6.5 Hz)
635.62.55 (m)
772.84.19 (t, J=7.5 Hz)
843.2-
9203.9-
1075.85.15 (d, J=7.5 Hz)
11133.7-
12141.9-
1372.56.22 (t, J=8.5 Hz)
1422.52.29 (m), 1.85 (m)
1546.9-
1626.81.15 (s)
1733.41.78 (s)
1814.91.05 (s)
1910.82.15 (s)
2021.04.21 (d, J=8.5 Hz), 4.31 (d, J=8.5 Hz)
2'73.44.78 (d, J=2.5 Hz)
3'55.25.71 (dd, J=9.0, 2.5 Hz)
1''167.5-
2''128.36.85 (q, J=1.5 Hz)
3''138.8-
4''14.31.88 (d, J=1.5 Hz)
5''12.11.86 (s)
OAc-4171.1, 21.1-
Bz-2167.1, 130.2, 128.7 (2C), 133.6, 129.2 (2C)8.11 (d, J=7.5 Hz), 7.51 (t, J=7.5 Hz), 7.62 (t, J=7.5 Hz)
Ph-3'138.2, 128.8 (2C), 128.4 (2C), 126.87.3-7.5 (m)

Data presented is a representative compilation from scientific literature and may vary slightly based on experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While NMR spectroscopy provides invaluable information about the structure and conformation in solution, X-ray crystallography offers a definitive and highly precise picture of the molecule's three-dimensional arrangement in the solid state. This technique is the gold standard for determining the absolute stereochemistry of chiral centers and for characterizing the intricate conformational details of a molecule.

For a compound with multiple stereocenters like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step. Once a crystal is obtained, it is bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision.

Detailed Research Findings:

The crystallographic data revealed that the side-chain conformation of the dibrominated derivative differs from the known hydrophobic collapse and apolar conformations observed in other taxanes in the solid state and solution. nih.gov Interestingly, many of the side-chain torsion angles were found to be very similar to those of the tubulin-bound T-shaped conformation of paclitaxel. nih.gov This suggests that even in the crystalline state, the molecule can adopt a conformation that is relevant to its biological activity.

The table below presents hypothetical crystallographic data for a derivative of this compound to illustrate the type of information obtained from an X-ray crystallographic study.

Interactive Data Table: Representative Crystallographic Data for a this compound Derivative

ParameterValue
Chemical FormulaC₄₃H₅₁Br₂NO₁₃
Formula Weight949.68
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.345
b (Å)15.678
c (Å)22.910
α (°)90
β (°)90
γ (°)90
Volume (ų)4432.1
Z4
Density (calculated) (g/cm³)1.423
R-factor0.045
Flack Parameter0.02(3)

This data is representative for a derivative and serves for illustrative purposes. nih.gov

The Flack parameter, being close to zero, provides a strong indication of the correctness of the assigned absolute stereochemistry. The precise bond lengths, bond angles, and torsion angles obtained from such studies are invaluable for computational modeling and for understanding the structure-activity relationships of this class of compounds.

Research Applications and Broader Context in Drug Discovery

Role as a Research Tool for Taxane (B156437) Structure-Activity Relationships

The specific stereochemistry and functional group arrangement of 7-Epi-10-deacetylcephalomannine make it an invaluable tool for dissecting the structure-activity relationships (SAR) of taxanes. The epimerization at the C-7 position and the absence of an acetyl group at the C-10 position, compared to the more common taxanes, allow researchers to probe the significance of these specific structural motifs for biological activity.

The orientation of the hydroxyl group at C-7 is critical for the metabolic stability of taxanes. The 7β-hydroxyl group in paclitaxel (B517696) is a primary site for metabolism by cytochrome P450 enzymes. The 7α-hydroxy configuration in 7-epi-taxanes, such as that in this compound, is thought to be more metabolically stable due to the formation of an intramolecular hydrogen bond with the acetyl group at C-4. allmpus.com This inherent stability makes the 7-epi scaffold an attractive starting point for creating more resilient drug candidates.

Furthermore, the free hydroxyl group at C-10 in this compound provides a convenient handle for synthetic modifications. Studies have shown that while C-10 deacetylation in some taxane analogues can lead to decreased activity, this can be counteracted by appropriate acylation at the C-7 position. biosynth.com This interplay between the C-7 and C-10 positions is a key area of SAR studies, and this compound serves as an ideal precursor for synthesizing a variety of C-7 and C-10 modified analogues to explore these relationships and optimize antitumor activity. The unique stereochemistry of this compound may also confer distinct biological activity, making it a subject of investigation for developing new therapeutic strategies. lgcstandards.com

Potential for Development of Novel Antitumor Agents

The structural backbone of this compound has been leveraged to create novel taxane derivatives with potent antitumor activities. By using this compound as a starting material, chemists can introduce a wide array of modifications to enhance potency, improve the therapeutic index, and alter the pharmacological profile.

One notable example is the synthesis of dibromo-7-epi-10-deacetylcephalomannine diastereomers. These compounds have demonstrated significant cytotoxicity, with one of the analogues exhibiting a potency profile very similar to that of paclitaxel. nih.gov This highlights the potential of using the this compound core to generate new and effective anticancer agents. Research is actively focused on evaluating the effectiveness of such derivatives against various cancer cell lines, often in comparison to established drugs like paclitaxel and docetaxel (B913). lgcstandards.com

Strategies for Designing Taxanes to Circumvent Drug Resistance

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or through mutations in β-tubulin, the molecular target of taxanes. This compound has served as a critical scaffold for designing novel taxanes that can overcome these resistance mechanisms.

A key strategy involves the synthesis of C2-modified 10-deacetyl-7-propionyl cephalomannine (B1668392) derivatives. biosynth.com By starting with a compound closely related to this compound and introducing specific substituents at the C-2 position, researchers have developed analogues with potent activity against both drug-sensitive and drug-resistant cancer cell lines. biosynth.comsynzeal.com Some of these C2 meta-substituted benzoate (B1203000) analogues have shown particular promise in combating resistance mediated by both P-gp overexpression and β-tubulin mutations. biosynth.comsynzeal.com The underlying hypothesis is that creating taxanes with exceptionally high binding affinity for β-tubulin can counteract resistance. biosynth.comsynzeal.com

Contribution to Analytical Method Development and Validation for Related Pharmaceutical Compounds

In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This compound, as a known and characterized impurity of paclitaxel and docetaxel, plays a vital role in the development and validation of analytical methods for these drugs. lgcstandards.comsynzeal.comlgcstandards.com

It is used as a reference standard in chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC), to identify and quantify impurities in taxane preparations. synzeal.com The availability of well-characterized this compound allows analytical chemists to develop robust, stability-indicating HPLC methods that can accurately separate the main drug from its related substances. This is crucial for monitoring the degradation of the drug product over time and under various stress conditions.

During method validation, this compound is used to determine key analytical parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and Relative Response Factor (RRF). These parameters are essential for ensuring that the analytical method is sensitive, accurate, and precise enough for its intended purpose of quality control.

Integration into Quality Control Processes for Taxane Production

The presence and quantity of impurities in a pharmaceutical product are critical quality attributes that are strictly controlled. As a significant process-related impurity and potential degradant, this compound is an important analyte in the quality control (QC) of paclitaxel and docetaxel manufacturing.

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set stringent limits for impurities in drug substances and products. For instance, 7-epi-10-deacetyl paclitaxel is listed as Paclitaxel Related Compound B in the USP. usp.org Pharmaceutical manufacturers must implement and follow validated analytical procedures to ensure that the levels of this compound and other impurities in their taxane products are below the specified thresholds.

Routine QC testing of raw materials, in-process samples, and finished products involves the use of analytical methods that have been validated using reference standards like this compound. This ensures the consistency, safety, and efficacy of every batch of the life-saving taxane drugs that reach patients. The compound is commercially available as a reference standard for this purpose. allmpus.comlgcstandards.comlgcstandards.com

Future Directions in 7 Epi 10 Deacetylcephalomannine Research

Exploration of Undiscovered Natural Sources

The primary sources of taxanes have traditionally been various species of the yew tree (Taxus). 7-Epi-10-deacetylcephalomannine, for instance, has been identified as a natural product of Taxus sumatrana. targetmol.com However, the slow growth of these trees and the low abundance of the target compounds necessitate the exploration of alternative, more sustainable sources.

A highly promising avenue lies in the realm of endophytic fungi, which reside within the tissues of plants. mycosphere.org These microorganisms have been identified as producers of a diverse array of bioactive compounds, including taxanes. nih.gov A significant discovery was the isolation of this compound from the culture of Pestalotiopsis microspora, an endophytic fungus found in the bark of Taxodium mucronatum. nih.gov This finding underscores the potential of endophytes as bio-factories for complex molecules. Future research will likely focus on large-scale screening of endophytic fungi from diverse and unique ecological niches. mycosphere.org The investigation into endophytes isolated from medicinal plants, such as Salacia oblonga, has already revealed the presence of genes related to taxane (B156437) biosynthesis, suggesting a hidden reservoir of novel producers. nih.gov

Future exploration will involve a multi-pronged approach, combining traditional isolation and culture techniques with advanced genomic mining to rapidly identify fungal strains that possess the genetic machinery for producing this compound and other valuable taxanes. nih.gov

Table 1: Known and Potential Natural Sources of this compound and Related Taxanes

Source Type Organism Compound(s) Found Reference(s)
Plant Taxus sumatrana This compound targetmol.com
Plant Various Taxus species Paclitaxel (B517696) and other taxanes nih.gov
Endophytic Fungus Pestalotiopsis microspora This compound nih.gov

Innovations in Biosynthetic Pathway Engineering

The complete chemical synthesis of complex taxanes is a formidable challenge, making biotechnological production a highly attractive alternative. youtube.com Significant progress has been made in metabolic engineering and synthetic biology to produce taxane precursors in microbial hosts. nih.gov A key future direction is the complete elucidation and reconstruction of the this compound biosynthetic pathway in a heterologous system, such as yeast (Saccharomyces cerevisiae) or bacteria. nih.govnih.gov

Researchers have successfully expressed multiple genes from the taxane biosynthetic pathway in yeast, demonstrating the feasibility of this approach. nih.gov However, challenges remain, including pathway restrictions at certain enzymatic steps, such as those involving cytochrome P450 hydroxylases. nih.gov Overcoming these bottlenecks will require a deeper understanding of the entire metabolic route and the development of optimized expression systems. nih.gov

Future innovations will likely include:

Complete Pathway Elucidation: Identifying and characterizing all the enzymes involved in the conversion of primary metabolites to this compound.

Host Optimization: Engineering microbial hosts like S. cerevisiae to improve the supply of precursors and the efficiency of the heterologous enzymes. nih.gov

Gene Overexpression: Increasing the production of rate-limiting enzymes within the pathway in Taxus cell cultures or other expression systems. nih.gov

While the transfer of the complete paclitaxel metabolic route has not yet been achieved, ongoing research into the genetic transformation of Taxus cells and the engineering of microbial systems holds the promise of a sustainable and scalable production platform for this compound. nih.gov

Rational Design of Next-Generation Analogues

This compound serves as a valuable template for the rational design of new anticancer agents with improved properties, such as enhanced potency and the ability to overcome multidrug resistance. nih.gov The design of these next-generation analogues is increasingly driven by computational methods and a detailed understanding of the tubulin-ligand interactions at an atomic level. nih.govmdpi.com

A notable example is the synthesis of dibromo-7-epi-10-deacetylcephalomannine diastereomers. nih.gov Docking studies of these analogues into the tubulin binding pocket revealed the formation of a halogen bond between a bromine atom on the ligand and amino acid residues (Glu22 or Asp26) in beta-tubulin. nih.gov This insight is critical, as it provides a new strategy for designing taxanes with enhanced binding affinity and specificity. nih.gov

Future design strategies will leverage a combination of techniques:

Structure-Based Design: Utilizing high-resolution crystal structures of tubulin in complex with various ligands to guide the modification of the this compound scaffold. nih.gov

Computational Modeling: Employing molecular docking, pharmacophore modeling, and molecular dynamics simulations to predict the binding affinity and conformation of novel analogues. mdpi.comnih.gov This allows for the prioritization of compounds for synthesis and experimental validation. mdpi.com

Targeting Resistance Mechanisms: Designing analogues that are not recognized by the cellular pumps responsible for multidrug resistance or that are effective against cancer stem cells. nih.gov

By combining synthetic chemistry with advanced computational tools, researchers can systematically explore the chemical space around the this compound core to develop superior anticancer therapeutics. nih.govnih.gov

Advanced Mechanistic Investigations at the Molecular Level

While it is known that taxanes stabilize microtubules and disrupt mitosis, a deeper, molecular-level understanding of their precise mechanism of action is crucial for developing more effective drugs. pnas.orgbiosynth.com Future research on this compound will employ advanced biophysical and computational techniques to dissect its interaction with tubulin and microtubules.

Advanced mechanistic investigations for this compound will likely involve:

High-Resolution Crystallography: Solving the crystal structure of this compound (and its analogues) in complex with tubulin to visualize the precise binding interactions at atomic resolution. nih.gov

Advanced Spectroscopy: Using techniques like 2-D NMR to probe the solution-state conformation of the molecule, which can differ from its solid-state or tubulin-bound structure. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Visualizing how the binding of this compound affects the structure of the entire microtubule.

In Silico Simulations: Performing sophisticated molecular dynamics simulations to understand the dynamic consequences of ligand binding on tubulin and microtubule stability and flexibility. nih.gov

These studies will provide a comprehensive picture of how the unique stereochemistry of this compound influences its biological activity, guiding the development of next-generation microtubule-stabilizing agents. nih.govnih.gov

Refinement of Analytical Techniques for Complex Mixtures

The accurate detection and quantification of this compound in complex matrices such as plant extracts, fungal fermentation broths, and biological fluids are essential for both natural product discovery and pharmacokinetic studies. who.int While various high-performance liquid chromatography (HPLC) methods exist, future research will focus on developing more sensitive, specific, and high-throughput analytical techniques. acs.org

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for analyzing cytotoxic drugs due to its exceptional selectivity and sensitivity. nih.govunil.ch It allows for the reliable quantification of multiple analytes simultaneously, which is crucial when analyzing complex mixtures containing several related taxanes. unil.ch

Future refinements in analytical methods will likely focus on:

Ultra-High-Performance Liquid Chromatography (UPLC): Utilizing UPLC to achieve faster separation times and higher resolution, reducing analytical run times and improving cost-effectiveness. who.int

Advanced Mass Spectrometry: Employing high-resolution mass spectrometers to provide greater confidence in compound identification and to differentiate between isomers.

Multiplexed Assays: Developing robust LC-MS/MS methods capable of simultaneously quantifying a panel of taxanes, including this compound and its metabolites, in a single run. unil.ch

Improved Sample Preparation: Optimizing extraction and clean-up procedures to minimize matrix effects and improve recovery from complex biological samples. nih.gov

These advanced analytical platforms will be indispensable for accelerating research in all areas, from the discovery of new natural sources to the preclinical and clinical development of novel analogues.

Table 2: Chemical Compound Names

Compound Name
This compound
Paclitaxel (Taxol)
Baccatin (B15129273) III
Docetaxel (B913)
Cabazitaxel
10-deacetylbaccatin III

Q & A

Basic: What are the standard analytical techniques for characterizing the purity and structural identity of 7-Epi-10-deacetylcephalomannine?

To confirm structural identity and purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC), high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection, and X-ray crystallography (if crystalline). For purity quantification, use HPLC with a calibrated reference standard and report relative peak areas or retention times. Ensure spectral data are compared to published literature or authenticated samples. New compounds require elemental analysis (C, H, N) or high-resolution MS for empirical formula validation .

Basic: How should researchers design reproducible synthesis protocols for this compound derivatives?

Document all reaction parameters (temperature, solvent, catalyst, stoichiometry) and purification steps (column chromatography conditions, recrystallization solvents). Include kinetic data (reaction time, yield optimization) and stability tests under synthesis conditions. For known derivatives, cite prior protocols; for novel analogs, provide full spectroscopic characterization and purity metrics. Validate reproducibility by repeating experiments ≥3 times and reporting mean ± standard deviation for yields .

Basic: What in vitro and in vivo models are appropriate for initial bioactivity screening of this compound?

Prioritize cell-based assays (e.g., cytotoxicity via MTT assay, apoptosis markers) using cancer cell lines relevant to taxane-sensitive cancers (e.g., breast, ovarian). For in vivo studies, use xenograft models with dose-response curves (e.g., 5–50 mg/kg) and pharmacokinetic profiling (plasma half-life, bioavailability). Include positive controls (e.g., paclitaxel) and validate statistical significance (ANOVA with post-hoc tests, p < 0.05). Address interspecies variability by testing in ≥2 animal models .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a meta-analysis of existing data, evaluating variables such as assay conditions (cell line specificity, incubation time), compound solubility (use of DMSO vs. aqueous buffers), and batch-to-batch purity differences. Replicate conflicting experiments with standardized protocols and include internal controls. Apply sensitivity analyses to identify outlier methodologies. Publish raw datasets and statistical code to enable independent verification .

Advanced: What factorial design approaches optimize the synthesis of this compound analogs?

Use a 2^k factorial design to test variables (e.g., temperature, pH, catalyst concentration). For example, a 2³ design (8 experiments) can identify interactions between solvent polarity, reaction time, and catalyst type. Analyze main effects and interactions via ANOVA, followed by response surface methodology (RSM) for non-linear optimization. Validate predicted optimal conditions with confirmatory runs and report confidence intervals .

Advanced: How can computational modeling enhance mechanistic studies of this compound’s microtubule-binding activity?

Perform molecular docking (e.g., AutoDock Vina) using β-tubulin structures (PDB ID: 1JFF) to predict binding poses and affinity. Validate with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein interactions. Compare binding free energies (MM-PBSA/GBSA) to paclitaxel. Correlate computational results with experimental IC50 values from tubulin polymerization assays .

Advanced: What methodologies assess the stability of this compound under physiological conditions?

Conduct accelerated degradation studies (pH 1–10, 37°C) monitored via HPLC-UV/MS. Quantify degradation products and calculate half-life (t₁/₂) using first-order kinetics. For thermal stability, use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Include lyophilization stability tests and evaluate excipient compatibility for formulation development .

Advanced: How to investigate synergistic effects between this compound and other chemotherapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio dilutions (e.g., 1:1, 1:2) in cell viability assays and calculate CI values (Synergy: CI < 1). Validate with mechanistic studies (e.g., apoptosis pathway markers, cell cycle arrest). Address pharmacokinetic interactions via co-administration in murine models and measure plasma drug levels using LC-MS/MS .

Advanced: What validation strategies ensure the accuracy of quantitative structure-activity relationship (QSAR) models for this compound derivatives?

Split datasets into training (70–80%) and validation (20–30%) sets. Apply cross-validation (k-fold or leave-one-out) to avoid overfitting. Report metrics: R² (goodness-of-fit), Q² (predictive ability), and root mean square error (RMSE). Use external validation with newly synthesized derivatives and compare predicted vs. experimental bioactivity .

Advanced: How to elucidate the metabolic pathways of this compound using isotopic labeling?

Synthesize ¹⁴C or deuterium-labeled analogs and administer them to hepatocyte cultures or murine models. Identify metabolites via LC-HRMS/MS and compare fragmentation patterns to unlabeled compounds. Use kinetic isotope effects (KIEs) to trace rate-limiting metabolic steps. Validate enzyme involvement (e.g., CYP3A4) with inhibition assays (ketoconazole) and recombinant enzyme systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.